2-(2-(Allyloxy)ethoxy)ethanol

Catalog No.
S662728
CAS No.
15075-50-0
M.F
C7H14O3
M. Wt
146.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-(Allyloxy)ethoxy)ethanol

CAS Number

15075-50-0

Product Name

2-(2-(Allyloxy)ethoxy)ethanol

IUPAC Name

2-(2-prop-2-enoxyethoxy)ethanol

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

InChI

InChI=1S/C7H14O3/c1-2-4-9-6-7-10-5-3-8/h2,8H,1,3-7H2

InChI Key

DIOZVWSHACHNRT-UHFFFAOYSA-N

SMILES

C=CCOCCOCCO

Canonical SMILES

C=CCOCCOCCO

Synthesis and Characterization:

2-(2-(Allyloxy)ethoxy)ethanol, also known as triethylene glycol allyl ether, is a simple organic compound with the formula C7H14O3. Its synthesis has been reported in various scientific publications, often involving the reaction of allyl alcohol with polyethylene glycol (PEG) [, ]. Characterization of the synthesized compound typically involves techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity [, ].

Potential Applications:

Research suggests that 2-(2-(Allyloxy)ethoxy)ethanol might have potential applications in various scientific fields, including:

  • Bioconjugation: Due to the presence of both a hydroxyl group and an allyl group, the compound can potentially be used as a linker molecule in bioconjugation reactions. The hydroxyl group can be used to attach the molecule to biomolecules like proteins or antibodies, while the allyl group can be used for further modification or attachment to other molecules [, ].
  • Polymer Science: The compound can be incorporated into the synthesis of various polymers, potentially modifying their properties like hydrophilicity, solubility, and reactivity [].
  • Cosmetics and Personal Care Products: Some studies suggest its potential use as a solvent or additive in cosmetic and personal care products due to its relatively mild properties [].

2-(2-(Allyloxy)ethoxy)ethanol is a chemical compound with the molecular formula C₇H₁₄O₃ and a molecular weight of approximately 146.18 g/mol. It features a structure that includes an allyloxy group attached to an ethoxy chain, making it a member of the ether class of compounds. The compound is characterized by its unique functional groups, which contribute to its reactivity and potential applications in various fields.

, particularly isomerization. For instance, in the presence of catalysts such as ruthenium, 2-(2-(Allyloxy)ethoxy)ethanol can be converted into 1-propenyloxyalcohols with high yields. This reaction is influenced by the structure of the allyl substrate and the reaction conditions, including temperature and time . The isomerization process has been studied extensively to optimize yields and selectivity.

Synthesis of 2-(2-(Allyloxy)ethoxy)ethanol can be achieved through several methods:

  • Alkylation Reactions: This involves alkylating ethylene glycol derivatives with allyl bromide or similar reagents.
  • Esterification: The reaction between alcohols and acids can yield ether compounds under specific conditions.
  • Catalytic Isomerization: As mentioned earlier, using catalysts like ruthenium can enhance the yield of desired products from the starting material .

Each method varies in efficiency and yield based on reaction conditions such as temperature, pressure, and catalyst choice.

2-(2-(Allyloxy)ethoxy)ethanol finds applications in various domains:

  • Chemical Intermediates: Used in the synthesis of more complex molecules.
  • Surfactants: Its ether properties make it suitable for use in surfactants and emulsifiers.
  • Pharmaceuticals: Potential applications in drug formulation due to its solubility characteristics.

These applications leverage the compound's unique chemical properties, particularly its reactivity and compatibility with other chemical entities.

Several compounds share structural similarities with 2-(2-(Allyloxy)ethoxy)ethanol. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
2-Allyloxyethanol111-45-50.69
3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan103536-97-60.57
2,5,8,11-Pentaoxapentadecane143-24-80.69
3,6,9,12-Pentaoxaheptadecane-1,17-diol2615-15-80.69
2,5,8,11-Tetraoxatridecan-13-ol23783-42-80.69

Uniqueness

The uniqueness of 2-(2-(Allyloxy)ethoxy)ethanol lies in its specific arrangement of functional groups that allow for versatile chemical reactivity while maintaining desirable physical properties such as solubility and stability. Its ability to undergo selective reactions makes it particularly useful in synthetic organic chemistry compared to other similar compounds.

XLogP3

-0.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

15075-50-0

Wikipedia

Allyldiglycol

Dates

Modify: 2023-08-15

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